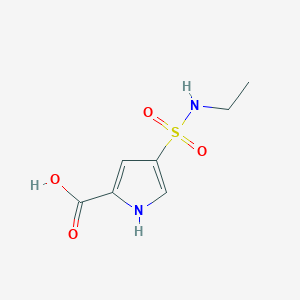

4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-2-9-14(12,13)5-3-6(7(10)11)8-4-5/h3-4,8-9H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRDTJQMQHTCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CNC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyrrole-2-carboxylic acid with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Pyrrole-2-carboxylic acid+Ethylsulfonyl chloride→4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Industrial Production Methods

In an industrial setting, the production of 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Medicinal Chemistry

4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives can inhibit bacterial growth. For instance, modifications to the pyrrole ring have resulted in compounds with enhanced antibacterial properties against resistant strains of bacteria .

- Anticancer Properties : The compound's ability to interact with specific cellular targets suggests potential applications in cancer therapy. A study on related pyrrole derivatives demonstrated their effectiveness in inhibiting tumor cell proliferation in vitro .

Biological Research

The compound is also being explored for its role in biological systems:

- Enzyme Inhibition : Research indicates that 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

- Quorum Sensing Inhibition : Similar compounds have been shown to disrupt quorum sensing in bacteria, which could be leveraged to combat biofilm formation and antibiotic resistance .

Material Science

In material science, the unique properties of 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid allow for its use in the synthesis of novel materials:

- Polymerization : The compound can serve as a monomer or additive in polymer chemistry, contributing to the development of materials with specific mechanical and thermal properties .

Table 1: Biological Activities of Pyrrole Derivatives

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid | Antibacterial | 25 | |

| Related pyrrole derivative | Anticancer | 15 | |

| Pyrrole derivative | Enzyme inhibition | 30 |

Table 2: Synthesis Methods for Pyrrole Derivatives

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Condensation reaction | 75 | Reflux, ethanol | |

| Microwave-assisted synthesis | 85 | 150°C, 10 min | |

| Solvent-free synthesis | 90 | Room temperature |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro experiments demonstrated that modifications to the pyrrole structure could enhance anticancer activity. Specifically, compounds similar to 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid showed reduced viability in breast cancer cell lines, suggesting further exploration for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Biological Activity

4-(Ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

4-(Ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid features a pyrrole ring substituted with an ethylsulfamoyl group and a carboxylic acid moiety. Its structure is crucial for its interactions with biological targets, influencing its solubility, stability, and reactivity.

Antimicrobial Properties

Research indicates that compounds with similar pyrrole structures exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have been shown to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The mechanism often involves interference with quorum sensing (QS) pathways, which are critical for biofilm formation and virulence in bacteria such as Pseudomonas aeruginosa .

Table 1: Comparative Antimicrobial Activity of Pyrrole Derivatives

The biological activity of 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is primarily attributed to its ability to interact with various biological macromolecules. The ethylsulfamoyl group may enhance binding affinity to target proteins or enzymes through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity or disrupt critical cellular processes in pathogens.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid against Pseudomonas aeruginosa. The compound demonstrated a reduction in biofilm formation and virulence factor production when combined with conventional antibiotics like gentamicin. Scanning electron microscopy confirmed the disruption of biofilm architecture, highlighting the compound's potential as an antibiotic adjuvant .

QS Inhibition

Another investigation focused on the compound's role as a QS inhibitor. It was found that at specific concentrations, the compound significantly reduced the expression of QS-related genes in Pseudomonas aeruginosa, thereby diminishing its pathogenicity. This suggests that 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid could be developed into a novel therapeutic agent targeting bacterial infections resistant to traditional antibiotics .

Synthesis and Biological Evaluation

The synthesis of 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves straightforward synthetic routes that allow for scalability. Biological evaluations have shown promising results in inhibiting bacterial growth and biofilm formation, making it a candidate for further development in antimicrobial therapies.

Table 2: Summary of Biological Evaluations

| Evaluation Type | Result | |

|---|---|---|

| Antimicrobial Activity | Effective against P. aeruginosa | Potential for use in combination therapies |

| QS Inhibition | Significant reduction in virulence factors | Could serve as a novel antibiotic adjuvant |

| Biofilm Disruption | Confirmed via microscopy | Supports development as an antimicrobial agent |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling reactions between pyrrole-2-carboxylic acid derivatives and sulfamoylating agents. For example, ethylsulfamoyl groups can be introduced via nucleophilic substitution or amidation under anhydrous conditions. Optimization strategies include:

- Catalyst Selection : Using coupling agents like HATU or EDCI for amide bond formation (commonly cited in pyrrole derivatization) .

- Temperature Control : Reactions conducted at 0–5°C reduce side reactions during sulfamoylation .

- Purification : Gradient elution in reverse-phase HPLC (e.g., using C18 columns) improves purity, as demonstrated in analogous compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate .

Q. What spectroscopic techniques are most effective for characterizing 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : Focus on the pyrrole ring protons (δ 6.2–7.5 ppm in DMSO-d₆) and sulfonamide NH signals (δ 10–12 ppm). Splitting patterns confirm substitution positions .

- Mass Spectrometry : ESI-MS in negative/positive ion mode identifies the molecular ion peak (e.g., [M-H]⁻ at m/z ~245–250) and fragmentation patterns to validate the ethylsulfamoyl group .

- X-ray Crystallography : Used to resolve hydrogen-bonding networks (e.g., N–H⋯O interactions in pyrrole dimers), as seen in related pyrrole-2-carboxylic acid derivatives .

Q. How does the solubility profile of 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid influence its applicability in biological assays?

- Methodological Answer : The compound’s solubility varies with pH due to its carboxylic acid and sulfonamide groups. Strategies include:

- Buffer Selection : Use phosphate-buffered saline (pH 7.4) for aqueous solubility.

- Co-solvents : DMSO (≤5% v/v) enhances solubility in cell-based assays, as shown in studies on methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid in different solvent environments?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model sulfamoylation transition states to identify kinetic barriers .

- Solvent Effects : COSMO-RS simulations predict solubility and stability in polar aprotic solvents (e.g., DMF vs. THF) .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for improved binding affinity .

Q. What strategies resolve contradictions in bioactivity data observed across studies involving pyrrole-2-carboxylic acid derivatives?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and negative controls to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity, as seen in 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid .

- Data Normalization : Report IC₅₀ values relative to reference inhibitors (e.g., doxorubicin) to contextualize potency .

Q. What advanced techniques enable the study of tautomeric equilibria in 4-(ethylsulfamoyl)-1H-pyrrole-2-carboxylic acid?

- Methodological Answer :

- Variable-Temperature NMR : Monitors proton shifts between tautomeric forms (e.g., 1H vs. 2H-pyrrole) in DMSO-d₆ over a 25–80°C range .

- Solid-State IR : Detects hydrogen-bonding patterns in crystalline forms, resolving tautomer dominance .

- Theoretical Calculations : DFT-based NBO analysis quantifies tautomer stability using Gibbs free energy differences .

Q. How can researchers design experiments to elucidate the role of the ethylsulfamoyl group in modulating enzyme inhibition?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize analogs with methylsulfamoyl or phenylsulfamoyl groups and compare inhibition constants (Kᵢ) against target enzymes .

- Crystallographic Studies : Co-crystallize the compound with enzymes (e.g., carbonic anhydrase) to map binding interactions, as demonstrated for indolizine derivatives .

- Kinetic Assays : Use stopped-flow spectroscopy to measure sulfonamide-enzyme binding rates under varying pH conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for pyrrole-2-carboxylic acid derivatives?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction quenching times .

- Impurity Profiling : Compare LC-MS data across studies to identify unreported byproducts (e.g., dimerization products in sulfamoylation) .

- Scale-Up Adjustments : Pilot studies show yields often decrease at >10 mmol scales due to heat transfer inefficiencies; use flow chemistry for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.